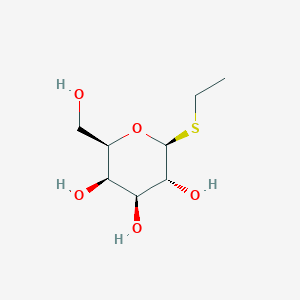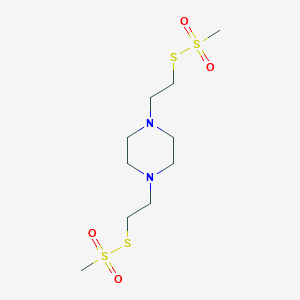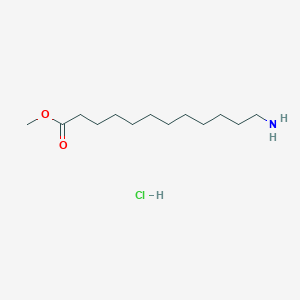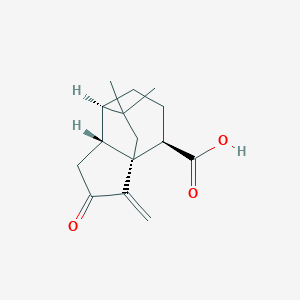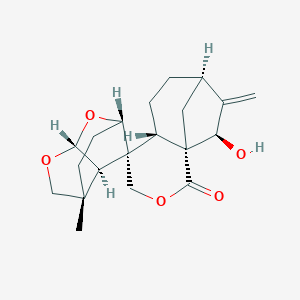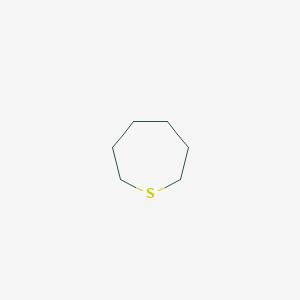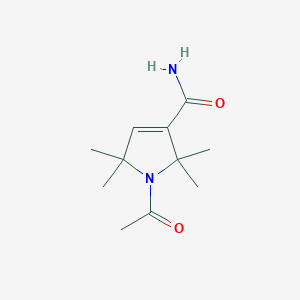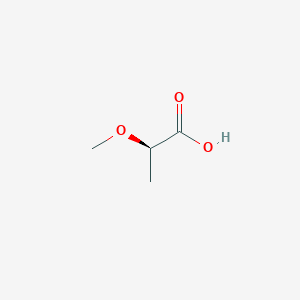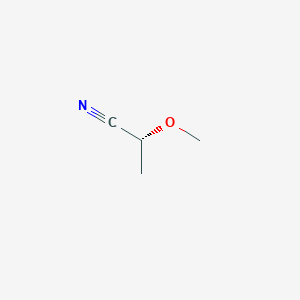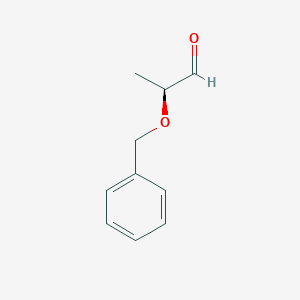![molecular formula C14H19NO3 B016092 N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 88058-73-5](/img/structure/B16092.png)
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
説明
"N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide" is a chemical compound with potential significance in various scientific fields due to its complex structure and properties. The compound is related to naphthalene derivatives, which are known for their diverse applications and biological activities.
Synthesis Analysis
The synthesis of naphthalenyl propanamide derivatives involves multiple steps, including condensation reactions, acylation, and substitutions. These methods enable the introduction of various functional groups into the naphthalene core, which can significantly affect the compound's properties and activities. For example, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and their evaluation for antimicrobial activity were described, showcasing the methodological diversity in synthesizing these compounds (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Molecular Structure Analysis
The molecular structure of naphthalenyl propanamide derivatives is characterized by NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectral data. These techniques provide detailed information on the compound's molecular skeleton, functional groups, and stereochemistry. The structural characterization is crucial for understanding the compound's potential interactions and activities within biological systems.
Chemical Reactions and Properties
Naphthalenyl propanamide derivatives participate in various chemical reactions, including those involving their amino, hydroxy, and methoxy groups. These reactions can lead to the formation of new compounds with different properties and potential applications. The antimicrobial activities of these compounds have been investigated, with some derivatives showing notable activity against bacteria and fungi, highlighting the chemical reactivity's role in modulating biological activities (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
科学的研究の応用
Chemistry and Pharmacology
Naphthoquinone, a derivative of naphthalene, exhibits a range of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The compound's hemi-synthesis and various pharmacological activities have been comprehensively reviewed, indicating its significance in medicinal chemistry (Mbaveng & Kuete, 2014).
Genotoxic Potential
The genotoxicity of 1,4-naphthoquinone has been investigated, revealing its lack of gene mutations in bacteria or mammalian cells in vitro. The evidence suggests that the clastogenic response of 1,4-naphthoquinone is prominent in vitro, primarily due to ROS generation, but it does not exhibit genotoxicity in vivo. This highlights the potential of naphthalene derivatives for safe industrial and medicinal applications (Fowler et al., 2018).
Medicinal Chemistry and Applications
Naphthalimide derivatives, due to their large π-deficient conjugated planar structure, show extensive potential in medicinal applications. These derivatives interact with various biological entities, showing potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. The expansive range of possible applications and the active research in this field underline the significance of naphthalene derivatives in medicinal chemistry and drug development (Gong et al., 2016).
Biomedical and Biotechnological Applications
Naphthoquinones, with their reactive nature and diverse distribution, have been isolated from various natural sources and demonstrate significant bioactivities. The major bioactivities include cytotoxicity, antibacterial, anti-inflammatory, and antiparasitic effects. These compounds also serve crucial roles in taxonomy, chemistry, and bioactive potential, indicating their importance in biotechnological applications and as chemotherapeutic agents (Hook et al., 2014).
特性
IUPAC Name |
N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZGRLOKYZJMA-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



